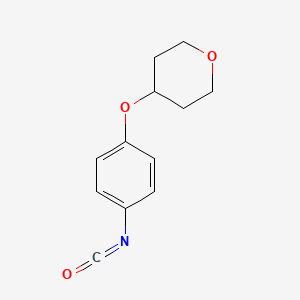

4-(4-Isocyanatophenoxy)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-Isocyanatophenoxy)oxane" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical structures that can provide insight into the synthesis, molecular structure, and chemical reactions of similar isocyanate compounds. For instance, 4,4′-methylene diphenyl diisocyanate (4,4′-MDI) is a key monomer in polyurethane synthesis, which shares the isocyanate functional group with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the use of diisocyanates, which are crucial in the formation of polyurethanes. For example, novel segmented polyurethanes were prepared using different diisocyanates, including 4,4′-diphenylmethane diisocyanate, by a solution method . This suggests that similar methods could potentially be applied to synthesize compounds related to "4-(4-Isocyanatophenoxy)oxane."

Molecular Structure Analysis

The molecular structure of isocyanate compounds can be complex, with multiple conformers possible. In the case of 4,4′-MDI, eight conformers have been identified, which can be categorized into three classes with distinct physical and chemical properties . These findings highlight the importance of considering the conformational space when analyzing the molecular structure of "4-(4-Isocyanatophenoxy)oxane."

Chemical Reactions Analysis

Isocyanates are known to react with various compounds, including aldehydes and ketones. For instance, ortho-lithiophenyl isocyanides have been shown to react with carbonyl compounds to yield a range of products, including isocyanoalcohols and 4H-3,1-benzoxazines, depending on the reaction conditions . This reactivity could be relevant when considering the chemical reactions of "4-(4-Isocyanatophenoxy)oxane."

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate compounds can be influenced by their molecular structure. For example, the presence of aromatic or phenyl rings in the main chain of polyurethanes can significantly increase thermal stability, as confirmed by thermogravimetry and differential scanning calorimetry . Additionally, the infrared spectrum of 4,4′-MDI has been studied, revealing that intermolecular interactions affect the measured spectra in both liquid and gas states . These insights could be useful in predicting the properties of "4-(4-Isocyanatophenoxy)oxane."

Applications De Recherche Scientifique

Synthesis of Oxygen-Containing Heterocycles

The oxa-Michael reaction (OMR) is pivotal in synthesizing a wide range of 5- and 6-membered oxygen-containing heterocycles like tetrahydropyrans, tetrahydrofurans, 1,4 dioxanes, and isoxazolidines. These structures are common in many biologically active substances. The organocatalytic asymmetric OMR has notably advanced the access to these heterocycles, offering high enantio- and diastereoselectivity (Ahmad & Ullah, 2021).

Advanced Oxidation Processes (AOPs)

AOPs, like the peroxone activated persulfate process, are used for the degradation of recalcitrant contaminants like 1,4-dioxane. This process results in the formation of hydroxyl and sulfate radicals, providing insights into the treatment of organic groundwater pollutants (Cashman et al., 2019).

Green Synthesis of 4-O-Aryloxy Carbonates

A green and solventless process was developed for synthesizing 4-O-(alkyl/aryl)-oxy-1,3-dioxolane-2-ones by reacting 3-(aryl/alkyl)-oxy-1,2-propanediol with dimethyl carbonate using alkali promoted MgO catalyst. This method offers a non-toxic alternative to traditional processes involving isocyanates and phosgene derivatives, which are hazardous (Yadav & Surve, 2013).

Hydrogen Bond Studies

Oxatriquinanes, tricyclic oxonium ions, exhibit remarkable solvolytic stability. Studies on oxatriquinanes have explored the nucleophilicity of their oxygen atom, leading to insights into the formation of a tetracoordinate oxadionium(2+) ion under superacidic conditions (Stoyanov et al., 2012).

Photocatalytic Degradation of Organic Pollutants

The Fenton treatment of 1,4-dioxane and its degradation route were optimized, offering insights into the enhancement of biodegradability and reduction of chemical oxygen demand in the treatment of non-biodegradable, toxic pollutants (Merayo et al., 2014).

Liquid Crystal Applications

The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials were explored, indicating potential applications in OLEDs when dissolved in homogeneously oriented liquid-crystalline polymers (Wolarz et al., 2007).

Propriétés

IUPAC Name |

4-(4-isocyanatophenoxy)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-13-10-1-3-11(4-2-10)16-12-5-7-15-8-6-12/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNHUEWFJQLPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640236 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isocyanatophenoxy)oxane | |

CAS RN |

892501-94-9 |

Source

|

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

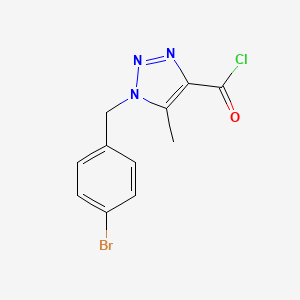

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)